

2-phenylpropanamide molecular weight and formula

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Compound of Interest

Compound Name: 2-Phenylpropanamide

Cat. No.: B1200545

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A Technical Guide to 2-Phenylpropanamide

This document provides a comprehensive overview of the chemical properties of **2-phenylpropanamide**, including its molecular formula and weight. It also outlines a detailed experimental protocol for its synthesis from 2-phenylpropanoic acid.

Core Compound Data

The fundamental quantitative data for **2-phenylpropanamide** is summarized below.

Property	Value
Molecular Formula	C ₉ H ₁₁ NO
Molecular Weight	149.19 g/mol
IUPAC Name	2-phenylpropanamide
CAS Number	1125-70-8

Experimental Protocol: Synthesis of 2-Phenylpropanamide

This section details a common laboratory method for the synthesis of **2-phenylpropanamide**. The procedure involves a two-step process: the conversion of 2-phenylpropanoic acid to its



corresponding acid chloride, followed by amidation.

Step 1: Synthesis of 2-Phenylpropanoyl Chloride

This procedure is adapted from standard methods for the synthesis of acid chlorides from carboxylic acids.

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenylpropanoic acid in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂).
- Addition of Thionyl Chloride: Slowly add thionyl chloride (SOCl₂) to the solution at room temperature. A typical molar ratio is 1.2 to 1.5 equivalents of thionyl chloride for each equivalent of the carboxylic acid.
- Reaction: Heat the mixture to reflux and maintain for a period of 1-2 hours. The progress of the reaction can be monitored by observing the cessation of gas (HCl and SO₂) evolution.
- Isolation: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2-phenylpropanoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of **2-Phenylpropanamide**

This second step involves the reaction of the synthesized acid chloride with an amine source.

- Amidation Reaction: Dissolve the crude 2-phenylpropanoyl chloride in an anhydrous aprotic solvent like dichloromethane. Cool the solution in an ice bath.
- Amine Addition: Slowly add an excess of concentrated aqueous ammonia (NH₃) or bubble ammonia gas through the solution with vigorous stirring. The reaction is exothermic and should be kept cool.
- Work-up: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for another hour. Quench the reaction by adding water.



• Extraction and Purification: Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **2-phenylpropanamide**. The product can be further purified by recrystallization.

Visualization of Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process described above.

Caption: Synthesis workflow for **2-phenylpropanamide**.

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